molecular formula C16H11F2N3OS B2713577 N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide CAS No. 831179-19-2

N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide

Cat. No.: B2713577
CAS No.: 831179-19-2
M. Wt: 331.34
InChI Key: CDUAAQYLKYPZPG-UHFFFAOYSA-N
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic aromatic system, and a phenyl ring substituted with a difluoromethylthio group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.

    Introduction of the Difluoromethylthio Group: The difluoromethylthio group can be introduced via nucleophilic substitution reactions using difluoromethylthiolating agents like difluoromethylthiol chloride.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the quinoxaline derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the difluoromethylthio group.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The difluoromethylthio group and quinoxaline core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide can be compared with other similar compounds, such as:

    N-(4-[(difluoromethyl)thio]phenyl)-N’-(phenylacetyl)thiourea: Shares the difluoromethylthio group but has a different core structure.

    Thiourea, N-[4-[(difluoromethyl)thio]phenyl]-N’-(1,2,2-trimethylpropyl): Contains a thiourea group instead of a carboxamide group.

    N-(4-[(difluoromethyl)thio]phenyl)hydrazinecarbothioamide: Features a hydrazinecarbothioamide group, offering different reactivity and applications.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c17-16(18)23-12-4-2-11(3-5-12)21-15(22)10-1-6-13-14(9-10)20-8-7-19-13/h1-9,16H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUAAQYLKYPZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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